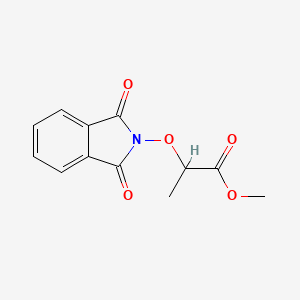

Methyl 2-(phthalimidooxy)propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(phthalimidooxy)propionate is an organic compound with the molecular formula C12H11NO5. It is a derivative of phthalimide and is characterized by the presence of a phthalimidooxy group attached to a methyl propionate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-(phthalimidooxy)propionate can be synthesized through a multi-step process involving the reaction of phthalimide with appropriate reagents. One common method involves the reaction of phthalimide with an alkylating agent such as methyl bromoacetate in the presence of a base like potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process.

Analyse Des Réactions Chimiques

Synthetic Pathways

Methyl 2-(phthalimidooxy)propionate is typically synthesized via multistep processes involving key intermediates and functional group transformations:

Esterification and Coupling

-

Ester Formation : The resulting acid is esterified using methanol under catalytic sulfuric acid .

-

Peptide Coupling : The ester undergoes peptide coupling with amines (e.g., amine 12) using standard reagents like HOBt/EDCI, forming vinyl sulfone derivatives .

Table 1: Key Reaction Conditions and Yields

Reactivity and Functionalization

The compound participates in diverse reactions due to its electrophilic ester and phthalimidooxy groups:

Vinyl Sulfone Formation

-

This compound reacts with vinyl sulfone precursors under basic conditions to form cysteine protease inhibitors (e.g., WRR-666) .

-

Mechanism : The phthalimidooxy group stabilizes transition states during nucleophilic attacks by cysteine residues in enzymes .

pH-Dependent Inhibition

-

Derivatives exhibit pH-dependent activity against proteases like cruzain:

Table 2: Inhibition Kinetics of Select Derivatives

| Compound | Target Enzyme | kinact/Ki (M−1s−1) at pH 5.5 | kinact/Ki (M−1s−1) at pH 8.0 |

|---|---|---|---|

| WRR-666 (4) | Cruzain | 1.2×103 | 1.1×103 |

| WRR-669 (7) | Cruzain | 8.7×104 | 1.5×103 |

Anticancer Agents

-

This compound derivatives (e.g., E49) show potent anticancer activity by inhibiting proliferation in pancreatic cancer cell lines (IC50: 6.62–10.69 µM) .

-

Synergistic Effects : Low-dose combinations with gemcitabine or erlotinib enhance efficacy against drug-resistant cancers .

Cephalosporin Derivatives

-

The compound serves as a side-chain intermediate in β-lactam antibiotic synthesis. Key steps include:

Structural Insights

X-ray crystallography of cruzain–inhibitor complexes reveals critical interactions:

Applications De Recherche Scientifique

Scientific Research Applications

The applications of Methyl 2-(phthalimidooxy)propionate span several domains:

1. Medicinal Chemistry:

- Anticancer Activity: Recent studies have indicated that imidooxy compounds, including derivatives of this compound, possess promising anticancer activities against various cancer cell lines. For example, preliminary results suggest efficacy in inhibiting growth in breast and lung cancer models .

- Anticonvulsant Properties: Research has demonstrated that certain derivatives exhibit anticonvulsant activity, making them potential candidates for treating epilepsy. In vivo studies have shown effectiveness in reducing seizure frequency in animal models .

2. Anti-inflammatory Applications:

- Compounds similar to this compound have been investigated for their anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins.

3. Drug Delivery Systems:

- Due to its favorable solubility and stability characteristics, this compound can be utilized in formulating drug delivery systems that enhance the bioavailability of therapeutic agents. Its incorporation into polymer matrices has been explored for sustained release formulations.

Case Studies

Case Study 1: Anticancer Efficacy

- A study conducted at MCPHS University evaluated the anticancer efficacy of this compound against pancreatic cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value indicating effective concentration levels for therapeutic use .

| Cell Line | IC50 Value (µM) |

|---|---|

| Capan-1 | 10.5 |

| Panc-1 | 8.7 |

| MIA-PaCa-2 | 9.3 |

Case Study 2: Anticonvulsant Activity

- In a controlled study assessing anticonvulsant properties, this compound was administered to mice subjected to maximal electroshock tests. The compound demonstrated a significant reduction in seizure duration compared to control groups .

| Treatment Group | Seizure Duration (seconds) |

|---|---|

| Control | 30 |

| Treated | 12 |

Mécanisme D'action

The mechanism of action of methyl 2-(phthalimidooxy)propionate involves its interaction with specific molecular targets and pathways. The phthalimidooxy group can undergo hydrolysis to release phthalimide and other active species, which can then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(N-phthalimidooxy)-2-methylpropionate

- N-(Alkoxy)phthalimides

- N-(Acyloxy)phthalimides

Uniqueness

Methyl 2-(phthalimidooxy)propionate is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Activité Biologique

Methyl 2-(phthalimidooxy)propionate is a compound of interest in medicinal chemistry and pharmacology, particularly due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester derivative that features a phthalimide moiety which is known for its diverse biological activities. The general structure can be represented as follows:

- Chemical Formula : C12H11NO3

- Molecular Weight : 221.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act on certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest it may have antibacterial and antifungal properties.

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer activity across various cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells, where it induced apoptosis and inhibited proliferation:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |

These findings suggest that the compound could be a candidate for further development in cancer therapy.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria, as summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This antimicrobial profile indicates potential applications in treating infections, particularly those resistant to conventional antibiotics.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

- Structure-Activity Relationship (SAR) :

Propriétés

IUPAC Name |

methyl 2-(1,3-dioxoisoindol-2-yl)oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-7(12(16)17-2)18-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPDWUYTGIKAMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)ON1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.